molecular formula C21H21BrN4O2 B12029192 N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12029192
M. Wt: 441.3 g/mol
InChI Key: JIVDUHZPQXZKNF-OEAKJJBVSA-N
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Description

N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound with a complex structure that includes a bromophenyl group, a propoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-bromobenzaldehyde with 4-propoxyphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propoxyphenyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds .

Properties

Molecular Formula

C21H21BrN4O2

Molecular Weight

441.3 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H21BrN4O2/c1-3-12-28-18-10-6-16(7-11-18)19-13-20(25-24-19)21(27)26-23-14(2)15-4-8-17(22)9-5-15/h4-11,13H,3,12H2,1-2H3,(H,24,25)(H,26,27)/b23-14+

InChI Key

JIVDUHZPQXZKNF-OEAKJJBVSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)Br

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)Br

Origin of Product

United States

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